2-(2-Amino-5-iodophenyl)acetonitrile
Description
2-(2-Amino-5-iodophenyl)acetonitrile is a halogenated aromatic nitrile featuring an amino group at the benzene ring’s 2-position and an iodine atom at the 5-position. Its molecular formula is C₈H₆IN₂, with a molecular weight of 257.05 g/mol. The compound’s structure combines electron-donating (amino) and electron-withdrawing (nitrile) groups, creating a unique electronic profile.
Properties
IUPAC Name |
2-(2-amino-5-iodophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRWCACCRIQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300315 | |
| Record name | 2-Amino-5-iodobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261758-49-9 | |
| Record name | 2-Amino-5-iodobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261758-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-iodobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Amino-5-iodophenyl)acetonitrile involves the reaction of (2-Aminophenyl)acetonitrile with iodine in the presence of potassium iodide and hydrogen peroxide. The reaction is typically carried out in acetic acid under nitrogen atmosphere. The reaction mixture is then poured into a sodium thiosulfate solution and extracted with ethyl acetate. The organic fractions are combined, washed, dried, and purified by automated flash chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(2-Amino-5-iodophenyl)acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(2-Amino-5-azidophenyl)acetonitrile, while Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
2-(2-Amino-5-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-iodophenyl)acetonitrile exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The amino and iodine substituents can participate in hydrogen bonding and halogen bonding, respectively, affecting molecular recognition and binding .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-(2-Amino-5-iodophenyl)acetonitrile with structurally related compounds from the literature:
Key Observations:
- For example, bromine-substituted 4c (4-Br) in has a higher melting point (147–148°C) than chlorine analogs, suggesting iodine’s steric bulk may further elevate this property. Electron-withdrawing groups (e.g., nitro in ) reduce aromatic ring reactivity compared to the electron-donating amino group in the target compound, which may enhance nucleophilic substitution feasibility.
- Molecular Weight: The target compound’s molecular weight (257.05 g/mol) is comparable to 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile (256.73 g/mol), but significantly lower than the nitro- and thioether-containing compound (322.77 g/mol).
Biological Activity
2-(2-Amino-5-iodophenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features an amino group and an iodine atom on the phenyl ring, which are crucial for its biological interactions. The presence of these substituents allows for hydrogen bonding and halogen bonding, influencing molecular recognition and binding to various biological targets.
The biological activity of 2-(2-Amino-5-iodophenyl)acetonitrile is largely dependent on its ability to interact with specific enzymes or receptors. Its mechanism can be summarized as follows:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially modulating signaling pathways related to various physiological processes.
For instance, studies indicate that compounds with similar structures have been shown to act as selective antagonists at cholecystokinin receptors, which are implicated in tumor targeting and other therapeutic applications .
Biological Activity Overview
The biological activity of 2-(2-Amino-5-iodophenyl)acetonitrile can be categorized into several key areas:
- Antitumor Activity : Initial studies suggest that this compound may exhibit antitumor properties by targeting specific cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in treating infections.
- Neurological Effects : The interaction with neurotransmitter systems could provide insights into its use in neuropharmacology.
Antitumor Activity
A significant study investigated the effects of 2-(2-Amino-5-iodophenyl)acetonitrile on various cancer cell lines. The results indicated notable cytotoxicity against specific tumor types, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H522 (Lung) | 25 | Apoptosis induction |
| HT29 (Colon) | 30 | Cell cycle arrest |
| TK-10 (Kidney) | 28 | Mitochondrial dysfunction |
Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, 2-(2-Amino-5-iodophenyl)acetonitrile was tested against various bacterial strains. The findings revealed significant inhibition of growth for several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 18 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
